(2'S,2R,trans)-Saxagliptin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

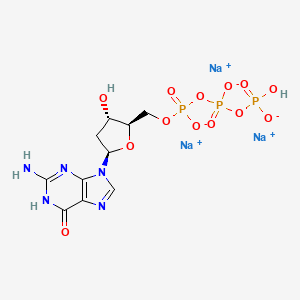

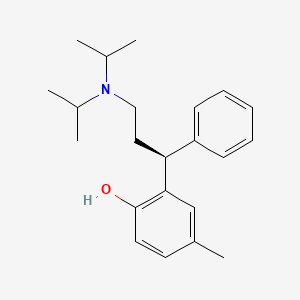

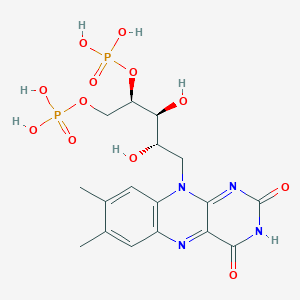

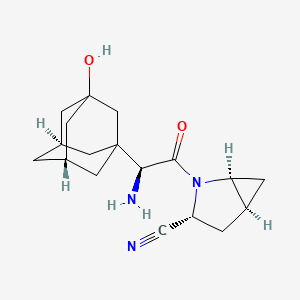

(2S,2R,trans)-Saxagliptin is a novel, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Bristol-Myers Squibb. It was approved by the US Food and Drug Administration (FDA) in 2011 as an adjunct therapy for type 2 diabetes. Saxagliptin is a synthetic small molecule that works by blocking the activity of DPP-4, an enzyme that is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1, which in turn stimulates the release of insulin from the pancreas and slows the absorption of glucose from the intestine.

Aplicaciones Científicas De Investigación

Incretin Hormone Regulation and Glycemic Control

(2'S,2R,trans)-Saxagliptin, commonly referred to as Saxagliptin, is primarily recognized for its role in managing type 2 diabetes. It functions as a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), thereby enhancing the actions of the incretin hormone glucagon-like peptide-1 (GLP-1). This enhancement leads to improved β-cell function and the suppression of glucagon secretion. Clinically, Saxagliptin has demonstrated efficacy in improving glycemic control in both monotherapy and combination therapy with other oral antidiabetic agents. It effectively reduces fasting and postprandial glucose concentrations, contributing to meaningful reductions in glycated hemoglobin (HbA1c). Moreover, due to its glucose-dependent mechanism of action, it presents a low risk of hypoglycemia and exhibits a neutral effect on body weight (Deacon & Holst, 2009).

Cardiovascular Outcomes

Notably, Saxagliptin has been subject to extensive investigation concerning its impact on cardiovascular outcomes. The SAVOR-TIMI 53 study, a phase 4, randomized, double-blind, placebo-controlled trial, was designed to evaluate the safety and efficacy of Saxagliptin in patients with type 2 diabetes mellitus at high risk of cardiovascular events. This study aimed to determine if treatment with Saxagliptin could reduce cardiovascular events in this high-risk population. However, it's important to note that while the trial aimed to assess the cardiovascular safety of Saxagliptin, the results indicated that treatment did not significantly reduce the rate of ischemic events. Nonetheless, the rate of hospitalization for heart failure was found to be increased in the Saxagliptin group, prompting a careful consideration of its use in certain patient populations (Scirica et al., 2011).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of Saxagliptin is crucial in its clinical application. It is well-absorbed after oral administration and is metabolized to form an active metabolite, with both the parent drug and metabolite primarily excreted via the kidneys. Studies have shown that Saxagliptin and its metabolites are well absorbed and subsequently cleared by both urinary excretion and metabolism. The formation of a significant circulating, pharmacologically active hydroxylated metabolite (M2) is a major metabolic pathway. Moreover, Saxagliptin exhibits prolonged pharmacodynamic properties relative to its plasma pharmacokinetic profile, potentially due to additional contributions from M2 and the distribution of Saxagliptin and M2 to the intestinal tissue (Fura et al., 2009).

Anti-Inflammatory and Immunomodulatory Actions

Beyond its primary application in glycemic control, Saxagliptin has also demonstrated significant anti-inflammatory and immunomodulatory actions. Research indicates its potential in mitigating airway inflammation, as shown in a study where Saxagliptin markedly reduced inflammatory changes induced by ovalbumin in mice. This was evidenced by the reduction in leukocyte counts and other inflammatory markers in the bronchoalveolar lavage fluid, pointing towards its potential as a therapeutic agent for acute allergic asthma (Helal, Megahed, & Abd Elhameed, 2019).

Mecanismo De Acción

Saxagliptin, also known as (1S,3R,5S)-2-[(2S)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is an orally active hypoglycemic drug used for the management of type 2 diabetes mellitus .

Target of Action

The primary target of Saxagliptin is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

Saxagliptin is a highly potent, selective, reversible, and competitive inhibitor of DPP-4 . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, Saxagliptin slows down the breakdown of incretin hormones, thereby increasing the level of these hormones in the body .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin leads to an increase in intact plasma GLP-1 and GIP concentrations . These hormones play a crucial role in augmenting glucose-dependent insulin secretion, thereby helping to regulate blood glucose levels .

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with Saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .

Result of Action

The result of Saxagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . By increasing the level of incretin hormones, Saxagliptin augments glucose-dependent insulin secretion, thereby helping to lower fasting glucose concentrations and reduce glucose excursions after an oral glucose load or a meal .

Action Environment

The action of Saxagliptin can be influenced by various environmental factors such as the presence of food and the coadministration with other drugs . For instance, the bioavailability of Saxagliptin increases by 27% when administered with a high-fat meal . Additionally, when coadministered with strong CYP inhibitors, the dose of Saxagliptin should be limited to 2.5 mg once daily due to increased Saxagliptin exposure .

Propiedades

IUPAC Name |

(1S,3R,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-BBEOPNRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.